2,4-Dichloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride
CAS No.: 1219972-40-3
Cat. No.: VC2687334
Molecular Formula: C16H18Cl3NO
Molecular Weight: 346.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219972-40-3 |
---|---|
Molecular Formula | C16H18Cl3NO |
Molecular Weight | 346.7 g/mol |
IUPAC Name | 3-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C16H17Cl2NO.ClH/c17-14-8-15(18)16(13-6-2-1-5-12(13)14)20-10-11-4-3-7-19-9-11;/h1-2,5-6,8,11,19H,3-4,7,9-10H2;1H |
Standard InChI Key | SBNWUYJGXMGAQS-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)COC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl |
Canonical SMILES | C1CC(CNC1)COC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
2,4-Dichloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride is an organic compound with the molecular formula C₁₆H₁₈Cl₃NO . This formula indicates the presence of 16 carbon atoms, 18 hydrogen atoms, 3 chlorine atoms (two in the naphthalene ring and one as the hydrochloride salt), one nitrogen atom (in the piperidine ring), and one oxygen atom (in the ether linkage). The compound is registered with CAS Number 1219972-40-3 and MDL Number MFCD13560765 .
The basic identification parameters of the compound are summarized in Table 1.
Parameter | Value |
---|---|
Chemical Name | 2,4-Dichloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride |
Molecular Formula | C₁₆H₁₈Cl₃NO |
CAS Number | 1219972-40-3 |
MDL Number | MFCD13560765 |
Hazard Classification | Irritant |
Structural Features
The compound consists of several key structural components:
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A naphthalene core with chlorine substituents at positions 2 and 4
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An ether linkage (-O-) connecting the naphthalene ring to the piperidinylmethyl group
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A piperidine ring with the methyl ether link at position 3
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A hydrochloride salt form, which affects the compound's solubility and stability
The structural arrangement indicates that the nitrogen atom in the piperidine ring is protonated to form the hydrochloride salt. This protonation significantly influences the compound's physicochemical properties, particularly its solubility in aqueous solutions and its interactions with biological systems.
Physicochemical Properties
Solubility Profile
The compound's solubility can be inferred from its structure. As a hydrochloride salt, it would exhibit enhanced solubility in polar solvents compared to the free base form. The compound likely shows:
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Good solubility in water and polar protic solvents (methanol, ethanol)
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Moderate solubility in polar aprotic solvents (acetonitrile, DMF, DMSO)
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Limited solubility in non-polar solvents (hexane, toluene)
This solubility profile is typical of hydrochloride salts of nitrogen-containing heterocyclic compounds with significant hydrophobic portions.
Stability Considerations
The presence of both chlorinated aromatic rings and a basic nitrogen in the piperidine ring suggests that the compound would have specific stability characteristics:
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Chemical stability: Generally stable under normal laboratory conditions but potentially reactive under strong basic conditions
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Thermal stability: Likely stable at room temperature but may decompose at elevated temperatures
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Photostability: May be sensitive to prolonged exposure to light due to the aromatic naphthalene system
Comparative Analysis with Related Compounds
Relationship to Other Piperidine Derivatives
The compound shares structural similarities with other piperidine-containing compounds, such as 4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride (C₁₅H₂₂Cl₃NO). Both compounds contain a piperidine ring and chlorinated aromatic systems connected through a linking group. The primary differences lie in:
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The aromatic system (naphthalene vs. dimethylphenoxy)
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The linking group (direct ether vs. ethoxy linker)
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The position of substitution on the piperidine ring
These structural differences would result in distinct physicochemical properties and biological activities, though the general reactivity patterns might show similarities due to the shared functional groups.
Analytical Characterization
Spectroscopic Identification
The compound would yield characteristic spectroscopic profiles:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons, piperidine ring protons, and methylene linker
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¹³C NMR would reveal carbon signals for the naphthalene core, piperidine ring, and connecting methylene group
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Infrared (IR) Spectroscopy:
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Characteristic bands for C-O-C ether stretching (1200-1300 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
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C-Cl stretching (600-800 cm⁻¹)
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N-H stretching of the protonated piperidine (2400-2800 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak corresponding to the free base (M⁺ - HCl)
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Characteristic fragmentation patterns involving cleavage at the ether linkage
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Chromatographic Analysis
Suitable chromatographic methods for analysis would include:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography (GC) after derivatization to enhance volatility
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
Research Gaps and Future Directions
Current Knowledge Limitations
The available literature reveals several significant gaps in knowledge regarding 2,4-Dichloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride:
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Limited published studies on synthesis optimization
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Scarce experimental data on physicochemical properties
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Insufficient information on stability under various conditions
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Lack of comprehensive toxicological profiles
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Minimal exploration of structure-activity relationships
Recommended Research Areas
Future research on this compound should focus on:
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Development and optimization of synthetic routes with improved yields and purity
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Comprehensive characterization of physicochemical properties
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Investigation of potential biological activities through screening against various targets
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Exploration of structure-function relationships through systematic modification of key structural elements
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Assessment of stability profiles under different environmental conditions
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Detailed toxicological evaluation to better understand safety considerations
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